6-Methyl-2-(3-nitrophenyl)pyrimidin-1-ium-1-olate
Overview
Description
Molecular Structure Analysis
The molecular formula of MNPO is C11H9N3O3 . It has a molecular weight of 231.21 g/mol . Detailed structural analysis such as NMR, HPLC, LC-MS, and UPLC can be found in technical documents .Physical And Chemical Properties Analysis
MNPO has a molecular weight of 231.21 g/mol and a molecular formula of C11H9N3O3 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved papers .Scientific Research Applications
Hydrogen Bonding and Dimerization
Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding 6-Methyl-2-butylureidopyrimidone, a relative of the queried compound, demonstrates significant dimerization capabilities in the solid state and in CHCl3 solution through a robust donor−donor−acceptor−acceptor (DDAA) hydrogen bonding array. This dimerization is facilitated by an intramolecular hydrogen bond in the 4[1H]-pyrimidinone tautomer, leading to a dimerization constant exceeding 106 M-1 in CHCl3. The compound is sensitive to solvent composition, with equilibriums shifting in the presence of DMSO, and demonstrates tautomerization influenced by substituent electronegativity, particularly with 6-nitrophenyl- and 6-trifluoromethyl groups. These properties make ureidopyrimidone derivatives, especially those with 6-nitrophenyl substituents, valuable building blocks in supramolecular chemistry (Beijer et al., 1998).
Synthesis and Molecular Structure
Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones This study focuses on the synthesis of novel 6-(substituted phenyl)-4-(nitrophenyl) pyrimidin-2-ol derivatives, including those with a 6-nitrophenyl substituent. The research outlines the process of synthesizing these compounds and determining their structures using IR, 1H NMR, and mass spectrometry. The study provides foundational knowledge on the synthesis and structural confirmation of pyrimidine derivatives similar to the compound (Bhat et al., 2014).
Synthesis, Characterization, Crystal, and Molecular Structure Analysis of 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one This research presents the synthesis of a nitro and 2-hydroxyphenyl functionalized pyrimidinone, providing insights into the synthetic process, characterization, and X-ray diffraction-based structure confirmation. This study is relevant due to the structural and functional similarities with the queried compound, particularly the presence of a nitro group and pyrimidinone core (Savant et al., 2015).
Mechanism of Action
The mechanism of action of MNPO is not specified in the retrieved papers. As a pyrimidine derivative, it may interact with biological systems in a variety of ways, but specific interactions would depend on the context of the experiment or application.
Safety and Hazards
Properties
IUPAC Name |
6-methyl-2-(3-nitrophenyl)-1-oxidopyrimidin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8-5-6-12-11(13(8)15)9-3-2-4-10(7-9)14(16)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQIMJVHWOCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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